N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide
Description
This compound features a thieno[3,4-c]pyrazole core substituted at position 2 with a 3-chlorophenyl group and at position 3 with a 3-phenylpropanamide moiety. The 3-phenylpropanamide side chain introduces additional aromaticity and hydrogen-bonding capacity, critical for modulating solubility and biological activity .
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3OS/c21-15-7-4-8-16(11-15)24-20(17-12-26-13-18(17)23-24)22-19(25)10-9-14-5-2-1-3-6-14/h1-8,11H,9-10,12-13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQDZNRZSIHJEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide typically involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid . The reaction is usually monitored by thin-layer chromatography (TLC) using a chloroform:methanol solvent system .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves maintaining strict control over reaction conditions and ensuring high purity of the starting materials to achieve a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes, thereby affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key Observations:
- Core Heterocycle: The thienopyrazole core (target compound and ) offers distinct electronic properties compared to triazole () or pyrazole (), influencing π-π stacking and dipole interactions in biological systems.
- Substituent Diversity :
- Halogen Effects : The 3-chlorophenyl group (target compound, ) contrasts with 3,4-dichlorophenyl (), where increased halogenation may enhance receptor affinity but reduce metabolic stability.
- Side Chain Variations : The 3-phenylpropanamide chain (target) vs. 3-methyl-butanamide () alters lipophilicity (ClogP: ~3.5 vs. ~2.8), impacting membrane permeability .
Spectral and Physical Properties
- NMR Signatures: The target compound’s thienopyrazole core would show distinct aromatic proton signals (δ ~7.0–8.5) compared to triazole derivatives (δ 7.5–8.2 in ).
- Melting Points : Higher melting points (e.g., 153–155°C in ) correlate with crystalline, polar substituents (bromoacetyl), whereas flexible chains (methylthioethyl in ) lower melting points .
Biological Activity
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide is a compound belonging to the thienopyrazole class, known for its diverse biological activities. This compound's unique structure combines a thieno[3,4-c]pyrazole core with a chlorophenyl substituent and a phenylpropanamide moiety, which contributes to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The molecular structure of this compound can be represented as follows:
| Property | Description |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 383.9 g/mol |
| IUPAC Name | This compound |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Research indicates that thienopyrazole derivatives exhibit antioxidant properties. These compounds can mitigate oxidative stress by scavenging free radicals and reducing cellular damage. A study demonstrated that related thieno[2,3-c]pyrazole compounds protected erythrocytes from oxidative damage caused by toxic agents like 4-nonylphenol in fish models .
- Antimicrobial Effects : Thienopyrazole derivatives have shown promising antimicrobial activity against various pathogens. The structural features of these compounds enhance their ability to interact with microbial targets, potentially leading to effective treatments for infections.
- Anticancer Potential : Some derivatives of thienopyrazoles have been evaluated for their anticancer properties. They may induce apoptosis in cancer cells and inhibit tumor growth through various pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of thienopyrazole compounds related to this compound:
- Antioxidant Study : A study involving the synthesis of new thieno[2,3-c]pyrazole compounds revealed significant antioxidant effects in vitro. The compounds were tested on red blood cells from Clarias gariepinus, showing reduced malformations compared to control groups exposed to toxins .
- Antimicrobial Evaluation : Another set of experiments focused on the antimicrobial efficacy of thienopyrazole derivatives against various bacterial strains. The results indicated that these compounds could inhibit bacterial growth effectively .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
